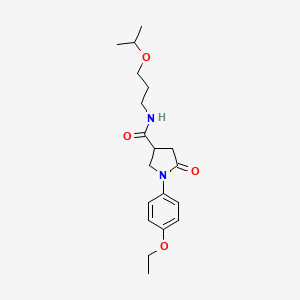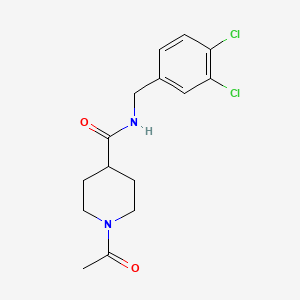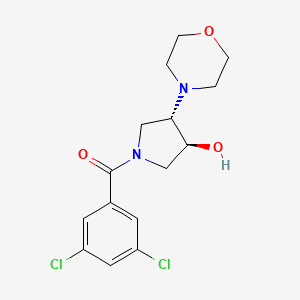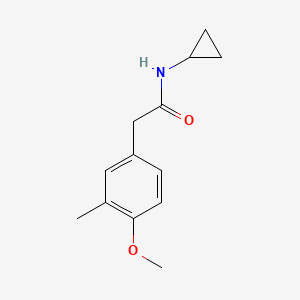
1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPIC is a pyrrolidinecarboxamide derivative that has shown promising results in scientific research, especially in the field of pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anticonvulsant and analgesic effects. 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its anticonvulsant and analgesic effects, 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation in the brain and protect neurons from oxidative stress. 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is its potent pharmacological effects, which make it a promising candidate for the development of novel therapies. However, one of the limitations of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of novel therapies for neurological disorders such as Alzheimer's and Parkinson's. Another area of interest is the development of novel cancer therapies that target the molecular pathways affected by 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-ethoxyaniline with 3-isopropoxypropylamine to form the intermediate compound, which is then reacted with pyrrolidine-2,5-dione to obtain 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been reported in various research articles, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential applications in various fields of scientific research, including pharmacology, neuroscience, and cancer research. In pharmacology, 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit potent anticonvulsant and analgesic effects in animal models. 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential applications in the treatment of anxiety and depression, as it has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine.
In neuroscience, 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects. Studies have shown that 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide can protect neurons from oxidative stress and reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential anticancer effects. Studies have shown that 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of cancer cells and induce apoptosis, which may have implications for the development of novel cancer therapies.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-4-24-17-8-6-16(7-9-17)21-13-15(12-18(21)22)19(23)20-10-5-11-25-14(2)3/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYCJJCPMZQLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)

![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)
![5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5313359.png)

![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)